6-Methoxypyridazine-3-carbaldehyde
Overview
Description
6-Methoxypyridazine-3-carbaldehyde is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 6-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxypyridazine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyridine with appropriate reagents to introduce the aldehyde group at the 3-position. The reaction typically involves the use of a base such as sodium methoxide, followed by bromination and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Methoxypyridazine-3-carboxylic acid.
Reduction: 6-Methoxypyridazine-3-methanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxypyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methoxypyridazine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with a pyridine ring instead of pyridazine.
6-Methoxy-4-methyl-3-pyridinecarboxaldehyde: Contains an additional methyl group at the 4-position.
6-Methoxy-5-methyl-3-pyridinecarboxaldehyde: Contains an additional methyl group at the 5-position
Uniqueness
6-Methoxypyridazine-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
6-methoxypyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWOPABKPRESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530144 | |
Record name | 6-Methoxypyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90237-25-5 | |
Record name | 6-Methoxypyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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